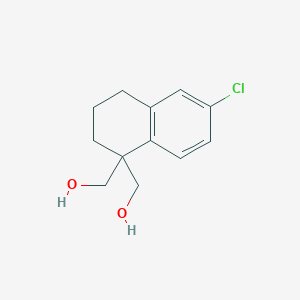

(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol

Description

(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol is a chlorinated tetrahydronaphthalene derivative featuring two methanol groups at the 1,1-diyl position. Its molecular formula is C₁₂H₁₅ClO₂, with a molecular weight of 226.70 g/mol. The compound’s structure combines a partially saturated naphthalene ring system with hydroxyl-bearing substituents, rendering it polar and amenable to hydrogen bonding.

Properties

IUPAC Name |

[6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c13-10-3-4-11-9(6-10)2-1-5-12(11,7-14)8-15/h3-4,6,14-15H,1-2,5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJQTMQPGXXCLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(C1)(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Methodology

The most widely documented synthesis involves the reduction of a tetrahydronaphthalene aldehyde precursor using sodium borohydride (NaBH₄). This method, optimized for kilogram-scale production, proceeds via the following steps:

-

Substrate Preparation : Crude aldehyde (e.g., aldehyde 8 , 170 g) is dissolved in tetrahydrofuran (THF, 8.5 L) and methanol (MeOH, 8.5 L).

-

Reduction : Sodium borohydride (1.5 equiv) is added portionwise at 0–5°C, followed by stirring at ambient temperature for 12–16 h.

-

Workup : The reaction is quenched with aqueous HCl, extracted with ethyl acetate, and concentrated.

-

Purification : Crystallization from isopropanol yields the diol with >95% purity.

Mechanistic Insights

The reduction proceeds via nucleophilic attack of BH₄⁻ on the carbonyl carbon, forming a borate intermediate that hydrolyzes to the diol. Steric hindrance from the tetrahydronaphthalene framework necessitates prolonged reaction times to ensure complete conversion.

Optimization Strategies

-

Solvent System : A 1:1 THF/MeOH ratio balances substrate solubility and borohydride reactivity.

-

Temperature Control : Maintaining temperatures below 10°C during NaBH₄ addition minimizes side reactions.

-

Crystallization : Isopropanol selectively precipitates the diol while retaining impurities in the mother liquor.

Methanesulfonic Acid-Mediated Cyclization

Patent-Scale Synthesis

An alternative route, disclosed in patent ES2706309T3, employs methanesulfonic acid (MsOH) to facilitate cyclization:

-

Reaction Setup : (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol (30 g, 132.7 mmol) is dissolved in dry dichloromethane (DCM, 800 mL).

-

Acid Catalysis : MsOH (1.2 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 24 h.

-

Workup : The mixture is washed with saturated NaHCO₃, dried over MgSO₄, and concentrated.

-

Chromatography : Silica gel chromatography (hexane/EtOAc 3:1) isolates the product.

Reaction Mechanism

MsOH protonates the hydroxyl groups, facilitating intramolecular cyclization through a six-membered transition state. This method is advantageous for introducing stereochemical complexity in downstream derivatives.

Comparative Analysis of Methods

Efficiency and Scalability

-

NaBH₄ Reduction : Superior for large-scale production (multi-100 g batches) with minimal purification requirements.

-

MsOH Cyclization : Preferred for functionalized derivatives but limited by chromatographic purification at scale.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time = 9.72 min (C18 column, 70:30 H₂O/MeCN).

-

Melting Point : 146°C (enantiomerically pure) vs. 124°C (racemic mixture).

Industrial Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

Oxidation: Formation of 6-chloro-1,2,3,4-tetrahydronaphthalene-1,1-dicarboxylic acid.

Reduction: Formation of 1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol.

Substitution: Formation of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol or 6-cyano-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol.

Scientific Research Applications

Medicinal Chemistry

(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting specific cancer cell lines. The chlorinated naphthalene derivatives are often explored for their ability to interfere with cellular pathways involved in tumor growth.

- Antimicrobial Properties : Research indicates that chlorinated aromatic compounds can possess antimicrobial activity. Studies have shown that modifications in the naphthalene structure can enhance the efficacy against various bacterial strains.

Material Science

The compound's unique structure also makes it a candidate for applications in material science:

- Polymer Synthesis : (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol can serve as a monomer or cross-linking agent in the synthesis of polymers. Its hydroxymethyl groups facilitate polymerization reactions that can lead to materials with desirable mechanical and thermal properties.

- Coatings and Adhesives : The compound's chemical stability and adhesion properties make it suitable for developing advanced coatings and adhesives. Research into its use in protective coatings for industrial applications has shown promising results.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of chlorinated naphthalene derivatives on breast cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells. This study highlighted the potential of (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol as a lead compound for further drug development.

Case Study 2: Polymer Development

In another research effort focused on material science, scientists synthesized a series of polymers using (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol as a building block. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This work demonstrates the compound's versatility and potential for industrial applications.

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |

| Antimicrobial agents | Efficacy against bacterial strains | |

| Material Science | Polymer synthesis | Enhanced mechanical/thermal properties |

| Coatings and adhesives | Improved adhesion and stability |

Mechanism of Action

The mechanism of action of (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The chloro and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(6-Bromo-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol (Compound 4b)

(5-Chloro-2,3-dihydro-1H-indene-1,1-diyl)dimethanol (Compound 10)

- Molecular Formula : C₁₁H₁₃ClO₂

- Molecular Weight : 212.68 g/mol

- Key Properties :

- Comparison : The reduced ring saturation (dihydro vs. tetrahydro) may enhance aromatic interactions but decrease stability under oxidative conditions.

Functional Group Variations

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21 g/mol

- Key Properties :

- Comparison: Replacing dimethanol with a carboxylic acid drastically increases water solubility but reduces synthetic versatility due to deprotonation risks in basic conditions.

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

- Molecular Formula : C₁₁H₁₁N

- Molecular Weight : 157.22 g/mol

- Key Properties :

- Comparison: The electron-withdrawing nitrile group may destabilize the tetrahydronaphthalene ring compared to electron-donating methanol groups.

Substituent Position and Steric Effects

4-Chloro-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

- Molecular Formula : C₁₂H₁₅Cl

- Molecular Weight : 194.70 g/mol

- Key Properties :

- Comparison: Dimethyl substitution eliminates hydrogen-bonding capacity, reducing solubility in polar solvents compared to dimethanol derivatives.

Tetralin-Based Dimethanol Derivatives

2,3-Naphthalenedimethanol,1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-6-methoxy (CAS 5234-71-9)

- Molecular Formula : C₂₁H₂₆O₆

- Molecular Weight : 374.43 g/mol

- Comparison: The extended aromatic system and phenolic groups increase molecular complexity and biological activity compared to the simpler chloro-dimethanol analog.

Data Tables

Table 2: Spectroscopic Comparison

Key Research Findings

Halogen Effects : Bromine substitution increases molecular weight and lipophilicity (LogP ~3.2 vs. ~2.8 for chloro) but may reduce synthetic yield due to slower reaction kinetics .

Ring Saturation : Fully saturated tetrahydronaphthalene cores (e.g., target compound) exhibit greater stability than dihydro analogs (e.g., Compound 10) under acidic conditions .

Functional Group Impact: Dimethanol derivatives show superior solubility in polar aprotic solvents (e.g., DMSO) compared to methyl- or nitrile-substituted analogs .

Biological Activity

(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol is a chemical compound with significant potential in various biological applications. It is characterized by its unique molecular structure and properties, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClO

- Molecular Weight : 226.70 g/mol

- CAS Number : 1883726-74-6

- Boiling Point : Predicted at 372.2 ± 32.0 °C

- Density : 1.233 ± 0.06 g/cm³

- pKa : 14.40 ± 0.10 (predicted) .

Biological Activity Overview

The biological activity of (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol exhibit antimicrobial properties. For instance, studies have shown that certain naphthalene derivatives can inhibit the growth of various bacterial strains.

2. Anti-inflammatory Effects

Compounds with structural similarities to (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol have demonstrated anti-inflammatory properties in vitro and in vivo. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

3. Cytotoxicity and Cancer Research

Preliminary studies suggest that (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The mechanisms by which (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol exerts its biological effects are still under investigation. However, several hypotheses include:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could act as a ligand for various receptors involved in inflammation and cancer progression.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial effects | Showed significant inhibition against E. coli and S. aureus at concentrations of 50 µg/mL. |

| Study B | Assess anti-inflammatory properties | Demonstrated a reduction in TNF-alpha levels in LPS-stimulated macrophages by 30%. |

| Study C | Investigate cytotoxicity in cancer cells | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol with high purity?

- Methodological Answer : Utilize catalytic hydrogenation or Friedel-Crafts alkylation to functionalize the tetrahydronaphthalene core. Purification via column chromatography with silica gel (gradient elution: hexane/ethyl acetate) ensures removal of chlorinated byproducts. Confirm purity using NMR (¹H/¹³C) and GC-MS with non-polar columns (e.g., HP-1 at 100°C isothermal conditions) . Monitor reaction intermediates using thin-layer chromatography (TLC) with UV visualization.

Q. How should researchers design toxicity screening assays for this compound?

- Methodological Answer : Follow OECD guidelines for acute toxicity, focusing on systemic effects (hepatic, renal, respiratory) in rodent models. Use oral and inhalation exposure routes, as these are most relevant for chlorinated aromatics . Include body weight monitoring, histopathology, and serum biomarkers (e.g., ALT, creatinine). For in vitro assays, employ HepG2 or HEK293 cell lines with LC₅₀ determination via MTT assays. Dose ranges should align with prior naphthalene derivative studies (e.g., 50–500 mg/kg) .

Q. What analytical techniques are critical for characterizing this compound’s stability under ambient conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via HPLC-PDA (C18 column, acetonitrile/water mobile phase) and identify structural changes using FT-IR and high-resolution mass spectrometry (HRMS). Compare results against ICH Q1A(R2) guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for chlorinated tetrahydronaphthalene derivatives?

- Methodological Answer : Perform meta-analysis of existing datasets, prioritizing studies with standardized protocols (e.g., ATSDR/NTP methodologies) . Use statistical tools (e.g., random-effects models) to account for variability in exposure routes or species sensitivity. Validate findings with targeted in vivo studies, focusing on dose-response relationships and metabolite profiling (e.g., glutathione conjugates) .

Q. What mechanistic studies are needed to elucidate the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Employ recombinant CYP isoforms (e.g., CYP1A1, CYP2E1) in microsomal assays with NADPH cofactors. Monitor metabolite formation via LC-MS/MS and quantify enzyme inhibition using fluorescent substrates (e.g., 7-ethoxyresorufin). Molecular docking simulations (AutoDock Vina) can predict binding affinities to active sites, guided by the compound’s 3D structure (NIST-provided SD files) .

Q. How can environmental persistence of this compound be modeled in aquatic systems?

- Methodological Answer : Use EPI Suite or OPERA to estimate biodegradation half-lives and bioaccumulation factors. Validate predictions with microcosm studies: expose water-sediment systems (OECD 308) and quantify residues via GC-ECD. Include abiotic controls (dark vs. UV light) to assess photodegradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.